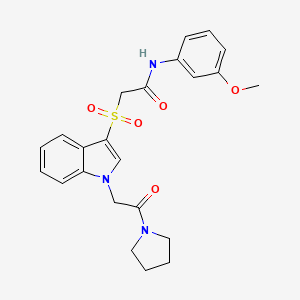

N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-31-18-8-6-7-17(13-18)24-22(27)16-32(29,30)21-14-26(20-10-3-2-9-19(20)21)15-23(28)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKBGECKPQNOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, a compound with the molecular formula and a molecular weight of 423.5 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O3S |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | N-(3-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide |

| Purity | Typically 95% |

The compound features a complex structure that includes a pyrrolidine moiety, which is often associated with various biological activities such as anti-inflammatory and anticancer effects. The presence of the indole ring is significant, as indole derivatives are known for their diverse pharmacological properties, including:

- Anticancer Activity : Indole derivatives often exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Compounds containing sulfur and nitrogen heterocycles have been shown to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes.

Anticancer Activity

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.

- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their binding affinity and efficacy .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics:

- COX Inhibition : Similar compounds have been shown to selectively inhibit COX-II with IC50 values ranging from 0.011 µM to 17.5 µM, suggesting that this compound may also exhibit similar activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer activities. The results indicated that modifications at specific positions on the indole ring significantly influenced their potency against cancer cell lines .

- Thiazole Moiety Influence : Research on thiazole-containing compounds revealed that structural modifications could enhance selectivity and potency against cancer cells, providing insights into how similar modifications might affect this compound .

Comparison with Similar Compounds

Variations in the Aryl Group

Impact :

- Benzo[d][1,3]dioxolyl : May enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 enzymes).

- 4-Acetamidophenyl : Could improve solubility and target engagement through hydrogen bonding.

Variations in the Cyclic Amine

Impact :

- Pyrrolidin-1-yl : Smaller ring size may favor tighter binding in compact active sites.

- Piperidin-1-yl : Enhanced flexibility could improve adaptability to diverse enzyme conformations.

Variations in the Linker

Impact :

- Sulfonyl : Likely enhances water solubility and stability under physiological conditions.

- Thioether : May improve blood-brain barrier penetration but reduce metabolic stability.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the indole core. Key steps include:

- Sulfonation : Introduce the sulfonyl group at the indole C3 position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Alkylation : Attach the 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety via nucleophilic substitution, using a base like K₂CO₃ in DMF at 60–80°C .

- Acetamide Coupling : React the intermediate with 3-methoxyphenylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane .

- Optimization : Yield improvements (>80%) are achievable via continuous flow reactors for exothermic steps and crystallization (ethanol/water) for purification .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous acetamides .

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) and FT-IR for sulfonyl (1350 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity; C18 columns with acetonitrile/water gradients are effective .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across assay systems be resolved?

- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors for enzymatic assays) .

- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC values) and time-kill kinetics to distinguish static vs. cidal effects .

- Metabolic Stability Testing : Evaluate hepatic microsome half-life to rule out false negatives due to rapid degradation .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Prioritize pyrrolidine and sulfonyl groups as key pharmacophores .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; monitor RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- QSAR Modeling : Train models on indole-sulfonamide derivatives to predict IC₅₀ values for untested targets .

Key Challenges and Future Directions

- Synthetic Challenges : Scale-up of the pyrrolidine-ethyl intermediate requires optimization of flow chemistry parameters to maintain stereochemical integrity .

- Biological Contradictions : Discrepancies in cytotoxicity data may stem from off-target effects; CRISPR screening can identify confounding targets .

- Computational Gaps : Improve force field parameters for sulfonamide-containing heterocycles to enhance docking accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.